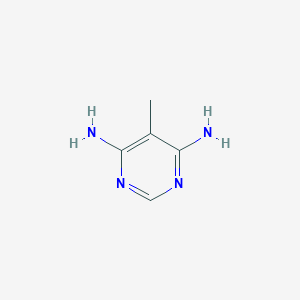

5-Methylpyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CLI-095, également connu sous le nom de resatorvid ou TAK-242, est un inhibiteur de petite molécule de la signalisation du récepteur de type Toll 4 (TLR4). Il s'agit d'un dérivé du cyclohexène qui supprime spécifiquement la signalisation du TLR4, qui est un récepteur de reconnaissance de motifs qui reconnaît le lipopolysaccharide bactérien (LPS). L'activation du TLR4 conduit principalement à la synthèse de cytokines et de chimiokines pro-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : CLI-095 est synthétisé par une série de réactions chimiques impliquant des dérivés du cyclohexène. La voie de synthèse spécifique et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. Elle implique l'incorporation de divers groupes fonctionnels pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle : La production industrielle de CLI-095 implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le composé est généralement produit sous forme solide et expédié à température ambiante. À la réception, il est stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : CLI-095 subit diverses réactions chimiques, notamment :

Oxydation : CLI-095 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir CLI-095 en ses formes réduites.

Substitution : CLI-095 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

4. Applications de la recherche scientifique

CLI-095 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation du TLR4 et leur modulation.

Biologie : Employé dans des tests cellulaires pour étudier le rôle du TLR4 dans les réponses immunitaires.

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques.

5. Mécanisme d'action

CLI-095 exerce ses effets en inhibant spécifiquement la signalisation du TLR4. Il se fixe à la cystéine 747 dans le domaine intracellulaire du TLR4, bloquant à la fois les voies MyD88-dépendantes et TRIF-dépendantes stimulées par le LPS. Cette inhibition empêche l'activation du facteur nucléaire kappa B (NF-κB) et la production de cytokines et de chimiokines pro-inflammatoires .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 5-Methylpyrimidine-4,6-diamine, exhibit significant anticancer properties. Research has shown that modifications at the 4 and 6 positions of the pyrimidine ring can enhance biological activity against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. In vitro assays have shown that some derivatives possess IC50 values comparable to established anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrimidine compounds is well-documented. This compound has been tested against various bacterial strains, showing promising results as a bacteriostatic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including multi-step reactions involving readily available starting materials such as acetamidine and diethyl malonate. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound.

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl group at C5 | Enhanced stability and bioactivity | |

| Substitution at N4 | Increased anticancer potency | |

| Hydroxylation at C6 | Improved anti-inflammatory effects |

Study on Anticancer Effects

In a recent study, a series of this compound derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity compared to the parent compound .

Investigation of Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory mechanisms of pyrimidine derivatives in animal models. The study demonstrated that these compounds effectively reduced paw edema in carrageenan-induced inflammation models, showcasing their potential as therapeutic agents for inflammatory diseases .

Mécanisme D'action

CLI-095 exerts its effects by specifically inhibiting TLR4 signaling. It attaches to cysteine 747 in the intracellular domain of TLR4, blocking both MyD88-dependent and TRIF-dependent pathways stimulated by LPS. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines and chemokines .

Comparaison Avec Des Composés Similaires

CLI-095 est unique par son inhibition spécifique de la signalisation du TLR4. Des composés similaires comprennent :

Eritoran : Un autre antagoniste du TLR4 qui inhibe la signalisation induite par le LPS.

LPS-RS : Un analogue synthétique du lipide A qui agit comme antagoniste du TLR4.

TAK-242 : Un autre nom pour CLI-095, mettant en évidence sa structure et son mécanisme d'action uniques.

CLI-095 se distingue par sa grande spécificité et sa puissance dans l'inhibition de la signalisation du TLR4, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

5-Methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two amino groups at the 4 and 6 positions of the pyrimidine ring. Its potential therapeutic applications span various fields, including oncology, antimicrobial therapy, and antiviral treatments.

Chemical Structure and Properties

The chemical formula of this compound is C6H9N5, with a molecular weight of approximately 153.17 g/mol. The presence of amino groups enhances its reactivity and interaction with biological targets.

Target Interactions

this compound interacts with several biological targets, primarily through enzyme inhibition and modulation of receptor functions. Pyrimidines are known to play crucial roles in nucleic acid synthesis and various metabolic pathways.

Biochemical Pathways

This compound is implicated in key biochemical pathways such as:

- Nucleic Acid Synthesis : Inhibition of enzymes involved in DNA and RNA synthesis.

- Enzyme Modulation : Interaction with various enzymes affecting metabolic processes.

Biological Activities

The biological activities of this compound include:

-

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, potentially inhibiting viral replication through interference with viral enzymes . -

Anticancer Effects

Studies have shown that pyrimidine derivatives, including this compound, possess significant anticancer activity. For instance, compounds structurally related to it have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . -

Antimicrobial Properties

The compound has displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the bioavailability and metabolism of this compound:

- Absorption : Promising oral bioavailability has been reported.

- Half-life : The compound exhibits a prolonged half-life, suggesting sustained action within the body.

- Clearance Rate : Studies indicate a low clearance rate, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Notable Research Findings

A study conducted by Jame et al. evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings indicated that increasing concentrations led to enhanced sensitivity and reduced cell viability .

Another investigation into the antimicrobial efficacy showed that at concentrations of 200 μg/mL to 800 μg/mL, the synthesized compounds exhibited significant antibacterial action against both S. aureus and E. coli, indicating their potential use in treating bacterial infections .

Propriétés

IUPAC Name |

5-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.